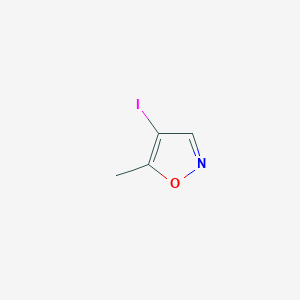

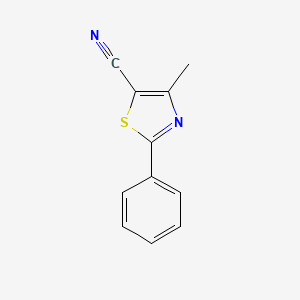

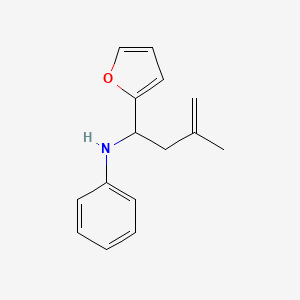

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine, also known as FMBA, is an aromatic heterocyclic compound with a diverse range of applications in scientific research. It is a highly versatile compound that can be used in a variety of ways, including in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMBA.

Applications De Recherche Scientifique

Organic Synthesis and Reactivity

Furan derivatives have been extensively studied for their unique reactivity in organic synthesis. For instance, Mironov et al. (2016) described the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles, leading to the formation of structurally complex and diverse spiro compounds. These reactions are highly regio- and stereoselective, showcasing the potential of furan derivatives in the synthesis of intricate molecular architectures (Mironov, Bagryanskaya, & Shults, 2016).

Pharmacological Applications

Some furan derivatives have shown promising pharmacological properties. Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and evaluated their antidepressant and antianxiety activities. This study highlighted the potential of furan-based compounds in developing new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Material Science

Furan derivatives also find applications in material science. For instance, Baldwin et al. (2008) reported on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, showcasing the versatility of furan derivatives in the synthesis of electroactive polymers. These materials exhibit promising properties for applications in electronics and as advanced materials (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).

Synthesis of Heterocycles

Furan derivatives are key intermediates in the synthesis of various heterocycles, which are crucial in drug development and other areas. Friedrich et al. (2002) demonstrated the use of furan derivatives in synthesizing trisubstituted pyrroles, a class of compounds with significant chemical and biological relevance (Friedrich, Wächtler, & Meijere, 2002).

Antimicrobial and Nematicidal Activities

Furan derivatives have been explored for their biological activities, including antimicrobial and nematicidal properties. Reddy et al. (2010) synthesized a series of furan-based compounds and evaluated their nematicidal and antimicrobial activities, identifying several compounds with significant efficacy. This research opens up new avenues for the development of furan-based bioactive compounds (Reddy, Rao, Yakub, & Nagaraj, 2010).

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)-3-methylbut-3-enyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(2)11-14(15-9-6-10-17-15)16-13-7-4-3-5-8-13/h3-10,14,16H,1,11H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBSQOXSUKTXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=CO1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389860 |

Source

|

| Record name | (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |

CAS RN |

354552-07-1 |

Source

|

| Record name | (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

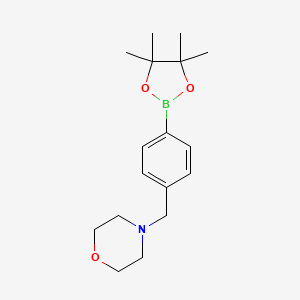

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)